molecular formula C16H30N2O5 B1415738 Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- CAS No. 1456806-42-0

Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-

Cat. No. B1415738
M. Wt: 330.42 g/mol
InChI Key: AALARACNOHHDRG-UHFFFAOYSA-N
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Description

“Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-” is a chemical compound with the molecular formula C16H30N2O5 . It is available for purchase from various chemical suppliers.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.42 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

1. Role in Synthesis of Amino Acids

Pentanoic acid derivatives, such as 2-amino-5-phenylpentanoic acid, have been utilized in the synthesis of various amino acids. For example, they have played a role in the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

2. Development of IR-Detectable Metal–Carbonyl Tracers

Derivatives of pentanoic acid have been used in creating W(CO)5 complexes for developing new IR-detectable metal–carbonyl tracers. These complexes, involving 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid, have shown potential in labeling amino acids (Kowalski et al., 2009).

3. Inhibitors of Nitric Oxide Synthase

Certain pentanoic acid derivatives, such as S-2-amino-5-azolylpentanoic acids, have been investigated as inhibitors of nitric oxide synthase (NOS). These compounds, designed from weaker inhibitory lead compounds, have shown increased potency in inhibiting NOS (Ulhaq et al., 1998).

4. Synthesis of Bioreductively Activated Prodrugs

Research into S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid indicates its potential as a bioreductively activated prodrug, which may be converted into a nitric oxide synthase inhibitor in hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).

5. Total Synthesis of Unique Amino Acids

Pentanoic acid derivatives have been instrumental in the total synthesis of unique amino acids, such as the synthesis of (2S,3R)-3-Amino-4-hydroxy-2-methylbutanoic acid, γ-lactone, and (4S,5S)-2,4-dimethyl-5- methoxy-6-phenyl-2-hexen-1-ol, leading to complex amino acids like Adda (Namikoshi et al., 1989).

properties

IUPAC Name

5-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-16(2,3)23-15(22)18-12-7-5-4-6-11-17-13(19)9-8-10-14(20)21/h4-12H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALARACNOHHDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-

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